

Molecular weight and formula of 2-Tert-butoxycarbonylamino-3-methylbenzoic acid

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Compound of Interest

Compound Name: *2-Tert-butoxycarbonylamino-3-methylbenzoic acid*

Cat. No.: B1334087

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An In-Depth Technical Guide to 2-Tert-butoxycarbonylamino-3-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of **2-Tert-butoxycarbonylamino-3-methylbenzoic acid**, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, provide a detailed and validated synthesis protocol with mechanistic insights, outline rigorous analytical characterization methods, and explore its applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep technical understanding of this versatile compound.

Introduction: Significance and Utility

2-Tert-butoxycarbonylamino-3-methylbenzoic acid, often referred to as N-Boc-3-methylantranilic acid, is a synthetic amino acid derivative of significant interest. Its structure incorporates three key functional groups: a carboxylic acid, a methyl group on the aromatic ring, and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement makes it an invaluable intermediate for several reasons:

- Orthogonal Protection: The Boc group is a robust protecting group for the amine, stable to a wide range of reaction conditions but easily removable under acidic conditions. This allows

for selective reactions at the carboxylic acid moiety, such as amide bond formation or esterification, without interference from the amine.

- **Steric and Electronic Tuning:** The methyl group at the 3-position provides steric bulk and influences the electronic properties of the aromatic ring, which can be exploited to fine-tune the biological activity and physical properties of target molecules.
- **Versatile Building Block:** It serves as a crucial precursor for the synthesis of complex heterocyclic compounds, conformationally constrained peptides, and pharmacologically active molecules.^[1] Its parent compound, anthranilic acid, is a known precursor for pharmaceuticals, dyes, and fragrances.^[2]

This guide will provide the necessary technical details to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Chemical Properties and Identification

Accurate identification of **2-Tert-butoxycarbonylamino-3-methylbenzoic acid** is paramount for any successful synthetic application. The key identifiers and physicochemical properties are summarized below.

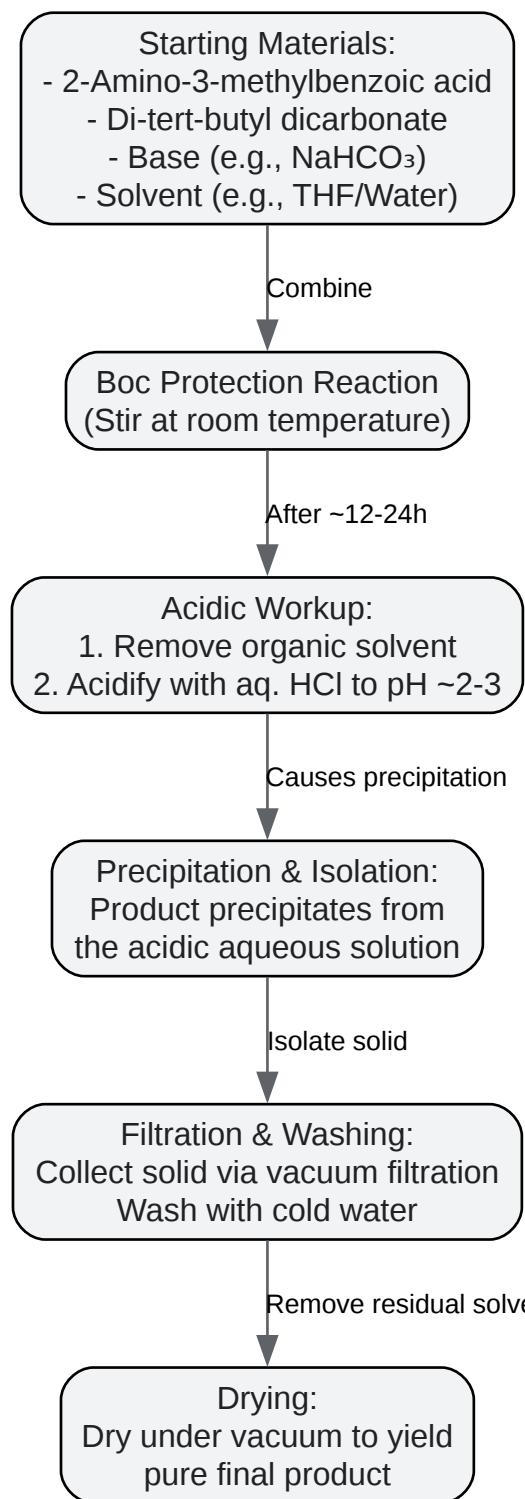
Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO ₄	[3][4]
Molecular Weight	251.28 g/mol	[3][4][5]
IUPAC Name	2-[(tert-butoxycarbonyl)amino]-3-methylbenzoic acid	N/A
CAS Number	669713-59-1	[4]
Appearance	White to off-white solid	General Knowledge
Melting Point	184-186 °C	[3]

Synthesis and Purification Protocol

The most common and efficient synthesis of N-Boc-3-methylanthranilic acid involves the protection of the amino group of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow Diagram

The overall process, from starting materials to the purified final product, is illustrated in the following workflow.

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Caption: Workflow for the synthesis of **2-Tert-butoxycarbonylamino-3-methylbenzoic acid**.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution yields a product whose analytical data will match the characterization profile outlined in Section 4.

Materials:

- 2-amino-3-methylbenzoic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[\[6\]](#)
- Tetrahydrofuran (THF)
- Deionized Water
- 1 M Hydrochloric Acid (HCl)
- Ethyl Acetate (for extraction, if necessary)

Procedure:

- Dissolution: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 equivalent) in a mixture of THF and an aqueous solution of NaHCO₃ (2.0-3.0 equivalents). A 1:1 or 2:1 ratio of THF to water is typically effective.
 - Causality: The aqueous base deprotonates the carboxylic acid and ensures the starting material is soluble. The amine remains nucleophilic enough to react in the subsequent step.
- Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in THF.
 - Causality: Boc₂O is the electrophilic source of the Boc group. The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.
- Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

- Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
- Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is approximately 2-3. A white precipitate should form.
 - Causality: Acidification serves two purposes. First, it neutralizes the excess bicarbonate base. Second, it protonates the carboxylate salt of the product, rendering the final acid insoluble in water and causing it to precipitate out.
- Isolation: Collect the white solid by vacuum filtration. Wash the solid with several portions of cold deionized water to remove any inorganic salts.
- Drying: Dry the purified product under high vacuum to a constant weight. The yield is typically high (>90%).

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed.

Expected Spectroscopic Data

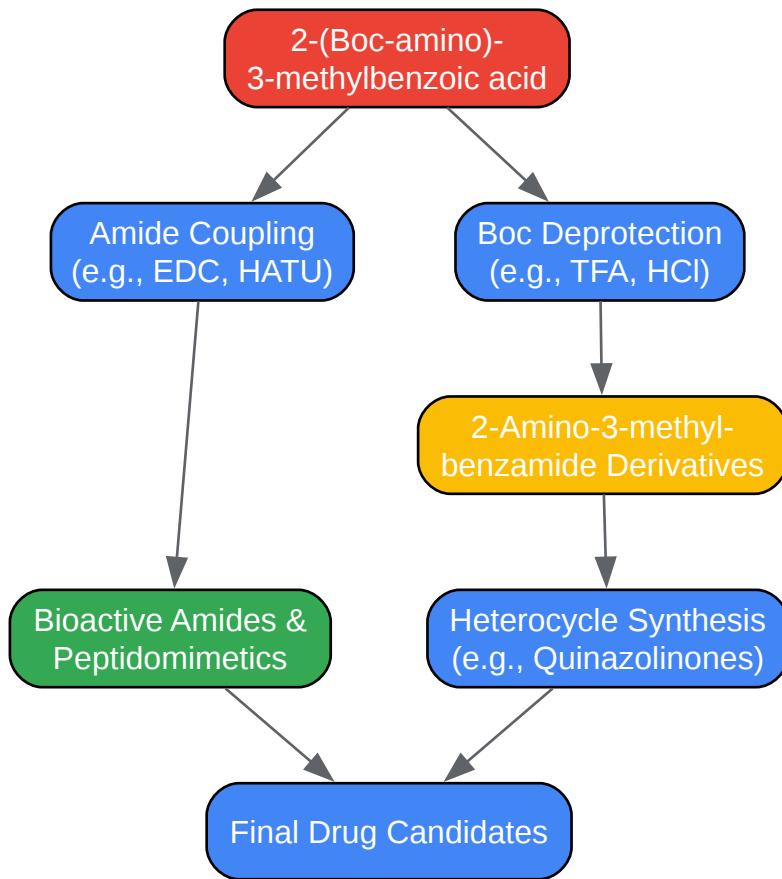
- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, the N-H proton, and a large singlet for the nine equivalent protons of the tert-butyl group.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 13 unique carbon atoms, including the carbonyls of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, and the aromatic and methyl carbons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent peak corresponding to the deprotonated molecule $[\text{M}-\text{H}]^-$.
- Infrared (IR) Spectroscopy: Key stretches to observe include the C=O of the carboxylic acid, the C=O of the carbamate (Boc group), and the N-H stretch.

This multi-faceted analytical approach provides a robust and self-validating confirmation of the final product's structure and purity.

Applications in Research and Drug Development

N-Boc-3-methylantranilic acid is not an end-product but a valuable intermediate. Its structure is a common motif in the development of new therapeutic agents.

Logical Relationship Diagram



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Caption: Key synthetic transformations and applications of the title compound.

- **Synthesis of Fenamates:** The core anthranilic acid structure is central to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "fenamates".^[2] This building block allows for the creation of novel analogues for screening.

- Peptidomimetics: The constrained nature of the substituted benzene ring makes it an excellent scaffold for creating peptidomimetics, which can mimic the structure and function of natural peptides but with improved stability and bioavailability.
- Heterocyclic Chemistry: Following deprotection of the amine, the resulting anthranilic acid derivative can undergo cyclization reactions with various reagents to form important heterocyclic cores, such as quinazolinones, which are prevalent in many pharmacologically active compounds.

Safety and Handling

2-Tert-butoxycarbonylamino-3-methylbenzoic acid should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While not acutely toxic, it is classified as an irritant.^[3] Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

2-Tert-butoxycarbonylamino-3-methylbenzoic acid is a synthetically accessible and highly versatile building block. Its well-defined properties and the robust protocol for its synthesis make it a reliable component in the toolkit of medicinal and organic chemists. The strategic placement of its functional groups allows for a logical and controlled progression toward complex molecular targets, underscoring its importance in the landscape of modern drug discovery and materials science.

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